molecular formula C18H18BrFO4 B13009328 Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate CAS No. 1706446-95-8

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13009328
CAS No.: 1706446-95-8
M. Wt: 397.2 g/mol
InChI Key: LECZZYYPQVSRAQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H18BrFO4. This compound is characterized by the presence of bromine, ethoxy, and fluorobenzyl groups attached to a benzoate core. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzoate ring.

    Fluorobenzylation: The attachment of a fluorobenzyl group to the benzoate ring.

These reactions often require specific catalysts and conditions, such as palladium catalysts for coupling reactions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorobenzyl groups allows it to participate in various chemical pathways, potentially affecting enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-fluorobenzoate
  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Uniqueness

Ethyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1706446-95-8

Molecular Formula

C18H18BrFO4

Molecular Weight

397.2 g/mol

IUPAC Name

ethyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H18BrFO4/c1-3-22-16-10-13(18(21)23-4-2)9-14(19)17(16)24-11-12-7-5-6-8-15(12)20/h5-10H,3-4,11H2,1-2H3

InChI Key

LECZZYYPQVSRAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=CC=C2F

Origin of Product

United States

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